molecular formula C14H20N6O3 B2938550 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034497-88-4

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2938550
CAS RN: 2034497-88-4
M. Wt: 320.353
InChI Key: VZDHEXQEUHDEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazinone group, which is a six-membered ring with two nitrogen atoms . The compound also has a dimethylamino group attached to the pyridazinone ring.


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a pyrrolidine derivative with a pyridazinone derivative . The exact conditions would depend on the specific substituents on the rings.


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring, which means it has single bonds only and is quite flexible . The pyridazinone ring is a six-membered ring with a double bond, which makes it more rigid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring can undergo reactions at the nitrogen atom, while the pyridazinone ring can undergo reactions at the carbonyl group .

Scientific Research Applications

Transformations into Imidazo[1,2-a]pyridines and Pyrazoles

One application involves the transformation of related pyrido[1,2-a]pyrazine derivatives into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds, which are described for their synthetic utility in creating potentially bioactive molecules (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of 1,4-Dihydropyridine Derivatives

Another significant application is the synthesis of 1,4-dihydropyridine derivatives from compounds containing dimethylamino groups, indicative of their versatility in producing compounds with potential pharmacological properties (Stanovnik et al., 2002).

Development of Pyridine and Fused Pyridine Derivatives

The development of novel pyridine and fused pyridine derivatives showcases another research application, with the aim of exploring their antimicrobial and antioxidant activities. This suggests a potential for discovering new therapeutic agents (Flefel et al., 2018).

Antimicrobial Activity of Thiazole and Pyrazole Derivatives

Research into thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety for their antimicrobial properties represents an application focused on addressing microbial resistance, indicating a broader impact on public health (Gouda et al., 2010).

Exploration of Isoxazoline and Pyrazolo[3,4-d]pyridazines

The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines for their antimicrobial and analgesic activities highlights another avenue of research. These compounds' diverse biological activities suggest their utility in creating new medicinal agents (Zaki, Sayed, & Elroby, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives are known to have various biological activities , as are pyridazinone derivatives .

properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-18(2)11-3-4-12(17-16-11)23-10-5-7-19(9-10)14(22)20-8-6-15-13(20)21/h3-4,10H,5-9H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHEXQEUHDEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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